molecular formula C21H23N B3347616 2-(3,5-Dimethylphenyl)-5-isobutylquinoline CAS No. 1404491-67-3

2-(3,5-Dimethylphenyl)-5-isobutylquinoline

Cat. No.: B3347616
CAS No.: 1404491-67-3
M. Wt: 289.4 g/mol
InChI Key: YGPAVZADFDNQFB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)-5-isobutylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 3,5-dimethylphenyl group at the 2-position and an isobutyl group at the 5-position, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Friedländer Synthesis: : One common method to synthesize quinoline derivatives involves the Friedländer synthesis. This method typically requires an aromatic amine and a carbonyl compound. For 2-(3,5-Dimethylphenyl)-5-isobutylquinoline, the starting materials could be 3,5-dimethylbenzaldehyde and 2-aminoacetophenone. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.

  • Skraup Synthesis: : Another method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene. This method can be adapted to introduce the desired substituents on the quinoline ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl side chain, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include 2-(3,5-dimethylphenyl)-5-isobutylquinoline-4-carboxylic acid.

    Reduction: Products may include 2-(3,5-dimethylphenyl)-5-isobutyl-1,2,3,4-tetrahydroquinoline.

    Substitution: Products may include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,5-Dimethylphenyl)-5-isobutylquinoline can be used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be studied for their catalytic properties in various organic reactions.

Biology and Medicine

In biological and medicinal research, quinoline derivatives are often investigated for their potential as therapeutic agents. This compound could be explored for its antimicrobial, antiviral, or anticancer activities. Its unique structure may interact with biological targets in a specific manner, leading to novel therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties might make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)-5-isobutylquinoline would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit a key enzyme in a microbial pathway, leading to antimicrobial effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the dimethyl and isobutyl substitutions, which may result in different chemical and biological properties.

    2-(3,5-Dimethylphenyl)quinoline: Similar but without the isobutyl group, which could affect its reactivity and interactions.

    5-Isobutylquinoline: Lacks the 3,5-dimethylphenyl group, potentially altering its electronic properties and biological activity.

Uniqueness

2-(3,5-Dimethylphenyl)-5-isobutylquinoline is unique due to the specific combination of substituents on the quinoline core. These substituents can influence the compound’s electronic distribution, steric properties, and overall reactivity, making it distinct from other quinoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-(2-methylpropyl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N/c1-14(2)10-17-6-5-7-21-19(17)8-9-20(22-21)18-12-15(3)11-16(4)13-18/h5-9,11-14H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPAVZADFDNQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=CC=CC(=C3C=C2)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401229875
Record name 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404491-67-3
Record name 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404491-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethylphenyl)-5-(2-methylpropyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401229875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-(3,5-dimethylphenyl)quinoline (4.3 g, 16.06 mmol), isobutylboronic acid (3.2 g, 31.4 mmol), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.538 g, 1.31 mmol), and potassium phosphate monohydrate (18.3 g, 79 mmol) were mixed in 114 mL of toluene. The system was degassed for 20 minutes. Pd2(dba)3 was then added and the system was refluxed overnight. After cooling to room temperature, the reaction mixture was filtered through a Celite® plug and eluted with dichloromethane. The product was further purified by a Kugelrohr distillation and then further purified by column chromatography using 5% ethyl acetate in hexanes. This was followed by another Kugelrohr distillation to give 3.2 g (72% yield) of product.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.538 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
114 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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